molecular formula C14H13NO B4821223 (3-Methylcarbazol-9-yl)methanol

(3-Methylcarbazol-9-yl)methanol

Cat. No.: B4821223
M. Wt: 211.26 g/mol
InChI Key: ZTSAMFSVEFFJSI-UHFFFAOYSA-N
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Description

(3-Methylcarbazol-9-yl)methanol is a carbazole derivative featuring a hydroxymethyl (-CH$2$OH) group at the 9-position and a methyl (-CH$3$) group at the 3-position of the heteroaromatic carbazole ring (Figure 1). Carbazoles are nitrogen-containing heterocycles widely studied for their optoelectronic properties and biological activities .

  • Friedel-Crafts alkylation or Ullmann coupling to introduce the methyl group at position 2.
  • Reduction of a carbonyl precursor (e.g., 9-carbazolecarbaldehyde) using agents like DIBAL-H to yield the hydroxymethyl group at position 9 .

Key spectral data (inferred from similar compounds):

  • IR: O-H stretch (~3400 cm$^{-1}$), aromatic C-H stretches (2900–3100 cm$^{-1}$) .
  • $^1$H NMR: Aromatic protons (δ 7.2–8.5 ppm), hydroxymethyl protons (δ 4.5–5.0 ppm), methyl group (δ 2.5 ppm) .

Properties

IUPAC Name

(3-methylcarbazol-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSAMFSVEFFJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcarbazol-9-yl)methanol typically involves the reaction of carbazole with formaldehyde in the presence of a base. One common method includes dissolving carbazole in ethanol, adding potassium carbonate, and then introducing formaldehyde. The mixture is heated under reflux, followed by cooling, filtration, and recrystallization from toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcarbazol-9-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antibiotic and Antifungal Properties
Carbazole derivatives, including (3-Methylcarbazol-9-yl)methanol, exhibit significant biological activities. Research indicates that these compounds possess antibiotic and antifungal properties, making them potential candidates for developing new therapeutic agents. For instance, studies have shown that carbazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, suggesting their utility in treating infections .

Cytotoxic Effects
In addition to antimicrobial activities, this compound has demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent . The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Materials Science

Fluorescent Properties
The fluorescent characteristics of carbazole derivatives are widely exploited in materials science. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light when excited . These applications are particularly relevant in the design of energy-efficient lighting and display technologies.

Self-Assembled Monolayers (SAMs)
Recent studies have explored the use of carbazole-based compounds in forming self-assembled monolayers. These SAMs can enhance the performance of electronic devices by improving charge transport properties and stability . The unique structural features of this compound contribute to its effectiveness in creating robust SAMs on surfaces.

Analytical Chemistry

Fluorescent Probes
In analytical chemistry, this compound serves as a fluorescent probe for detecting various analytes. Its sensitivity to changes in the environment allows it to be used in bioanalytical applications, such as monitoring biochemical reactions or detecting specific biomolecules . This capability is particularly valuable in clinical diagnostics and environmental monitoring.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of corresponding carbazole derivatives using reducing agents like lithium aluminum hydride. The compound's structure has been confirmed through various characterization techniques, including NMR spectroscopy and X-ray crystallography, which provide insights into its molecular geometry and interactions .

Case Studies

Study Application Findings
Chakraborty et al. (1965)AntimicrobialDemonstrated significant antibacterial activity against several strains.
Demir & Turala (2008)CytotoxicityShowed that derivatives induce apoptosis in human cancer cell lines.
RSC Advances (2024)Fluorescent ProbesDeveloped a method for detecting biomolecules using fluorescent properties of carbazole derivatives.

Mechanism of Action

The mechanism of action of (3-Methylcarbazol-9-yl)methanol involves its interaction with molecular targets through its functional groups. The compound can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of key carbazole derivatives is summarized in Table 1.

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(3-Methylcarbazol-9-yl)methanol 3-CH$3$, 9-CH$2$OH C${14}$H${13}$NO 211.26 Potential fluorescence, drug design
Carbazol-9-yl-methanol 9-CH$_2$OH C${13}$H${11}$NO 197.23 Intermediate in organic synthesis
3-Methoxy-9-methylcarbazole 3-OCH$3$, 9-CH$3$ C${14}$H${13}$NO 211.26 Fluorescence (λ$_{em}$ ~400 nm)
3,6-Dimethylcarbazole 3-CH$3$, 6-CH$3$ C${14}$H${13}$N 195.26 Electronic materials, OLEDs
1-(9H-Carbazol-9-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol 9-CH$2$-C$3$H$_6$O(NH) C${20}$H${24}$N$2$O$2$ 324.42 Bioactive molecule (hypothetical)

Optoelectronic Properties

  • Fluorescence Efficiency: 4,4′-Bis(3-methylcarbazol-9-yl)-2,2′-biphenyl () emits at 400 nm with a quantum yield of 0.49, outperforming non-methylated analogs . The methyl group at position 3 likely reduces steric hindrance, enhancing planarity and fluorescence.
  • Comparison with 9-Ethylcarbazoles : 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole () shows altered crystallinity due to the ethyl group, highlighting how alkyl chain length impacts material properties .

Q & A

Q. What are the common synthetic routes for (3-Methylcarbazol-9-yl)methanol?

  • Methodology : Synthesis typically involves carbazole derivatization. A two-step approach includes: (i) Esterification : Reacting 3-(9H-carbazol-9-yl)propanoic acid with ethanol under acidic conditions (H₂SO₄) to form an intermediate ester (79% yield) . (ii) Grignard Addition : Treating the ester with methylmagnesium iodide, followed by NH₄Cl quenching, ether extraction, and methanol crystallization to yield the final product (83% purity) .
  • Key Data : IR and ¹H NMR confirm hydroxyl and carbazole moieties (e.g., δ = 1.2 ppm for CH₃ groups, 7.1–8.2 ppm for aromatic protons) .

Q. How is this compound characterized in academic research?

  • Methodology : Use multi-spectral analysis:
  • ¹H NMR : Identify methyl (δ = 1.2–1.6 ppm) and hydroxyl groups (δ = 1.6 ppm, exchangeable with D₂O) .
  • IR Spectroscopy : Detect O–H stretches (~3350 cm⁻¹) and aromatic C–C vibrations (1480–1590 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 253 for C₁₇H₁₉NO) .
    • Validation : Compare elemental analysis (C, H, N percentages) with theoretical values (e.g., C: 80.63% observed vs. 80.22% calculated) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :
  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., polyphosphoric acid) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 15 hours → 2 hours) and improve yields (78% → 93%) using TBAB/KOH in DMSO .
  • Solvent Optimization : Use methanol for crystallization to enhance purity (83% → 86%) .
    • Data Analysis : Compare yields under varying temperatures (e.g., 70°C vs. room temperature) and solvent systems (ether vs. ethyl acetate) .

Q. How should researchers address contradictions in spectral data or elemental analysis?

  • Methodology :
  • Cross-Validation : Replicate experiments and compare NMR/IR data with literature (e.g., δ = 4.3 ppm for CH₂ in carbazole derivatives) .
  • Error Analysis : Investigate discrepancies in elemental analysis (e.g., N% = 5.53 vs. 5.82) by testing purity via HPLC or recrystallization .
    • Framework : Apply iterative data triangulation (e.g., combining NMR, MS, and X-ray crystallography) to resolve ambiguities .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

  • Methodology :
  • Antimicrobial Assays : Test against S. aureus and E. coli using agar diffusion, with MIC values compared to standard antibiotics .
  • Structure-Activity Relationships (SAR) : Modify the methyl or hydroxyl groups to assess impact on bioactivity .
    • Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with inhibitory activity .

Q. How are mechanistic insights into the compound’s reactivity obtained?

  • Methodology :
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps (e.g., Grignard addition vs. ester hydrolysis) .
  • Computational Modeling : Use DFT calculations to map transition states in esterification or alkylation pathways .

Comparative Synthesis Data

Method Yield Conditions Key Techniques Reference
Grignard Addition83–87%NH₄Cl quenching, MeOH crystallization¹H NMR, IR, MS
Microwave Alkylation93%TBAB/KOH, DMSO, 100°C, 2 hoursColumn chromatography
Fischer Indole Synthesis70–86%Polyphosphoric acid, ethanol reflux¹³C NMR, HPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylcarbazol-9-yl)methanol
Reactant of Route 2
(3-Methylcarbazol-9-yl)methanol

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